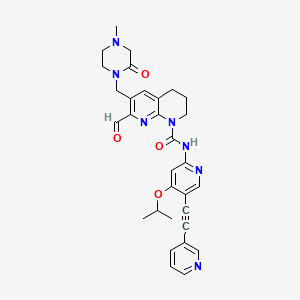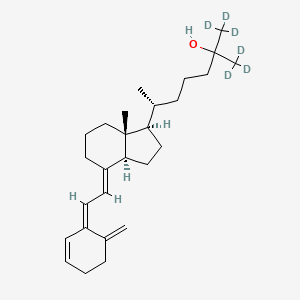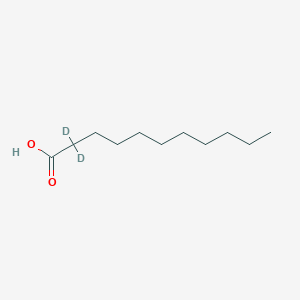
2,2-Dideuteroundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid-d2 is a deuterated form of undecanoic acid, a saturated medium-chain fatty acid. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of undecanoic acid-d2 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to undecanoic acid derivatives.
Reduction: Formation of undecanol-d2.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties but different biological applications.
Undecanedioic acid: A dicarboxylic acid with distinct chemical and biological properties.
Uniqueness
Undecanoic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in studies involving metabolic pathways, reaction mechanisms, and pharmacokinetics, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
188.30 g/mol |
IUPAC-Name |
2,2-dideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2 |
InChI-Schlüssel |
ZDPHROOEEOARMN-KBMKNGFXSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


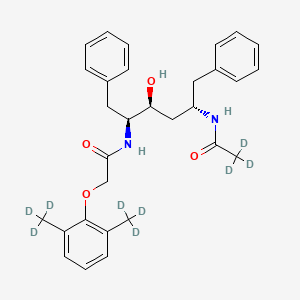
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
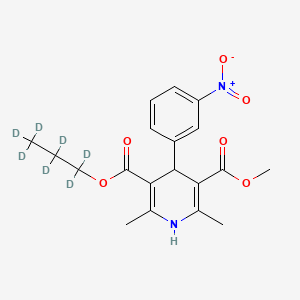
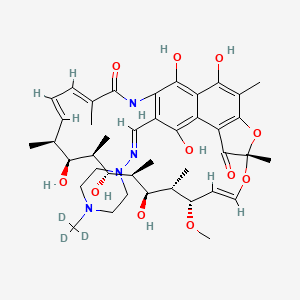
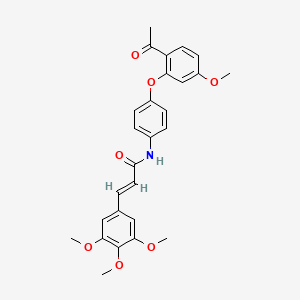
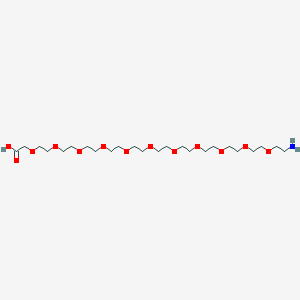
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)
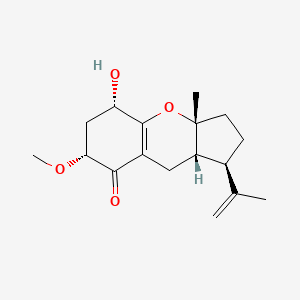
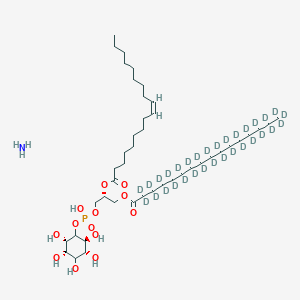
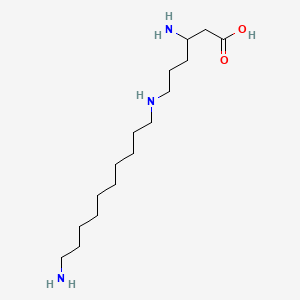
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
